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Brevinin-2E-OG7 antimicrobial peptide

Cat. No.: B1577786
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Isolation from Natural Sources

Brevinin-2E-OG7 was discovered through a large-scale peptidomic and genomic analysis of the skin secretions of the Yunnanfu frog, Odorrana grahami. core.ac.uk This comprehensive study characterized an astonishing 107 novel antimicrobial peptides from a single frog, showcasing the immense diversity of the amphibian chemical defense system. core.ac.uk The isolation process typically involves mild electrical stimulation to induce the release of skin secretions, which are then collected, lyophilized, and subjected to purification techniques like Sephadex gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptides. frontiersin.org The primary structure of Brevinin-2E-OG7 was determined to be GLLDTFKNMALNAAKSAGVSVLNSLSCKLSKTC.

The brevinin-2 (B1175259) family of peptides is widely distributed among Eurasian ranid frogs, including those of the Rana and Pelophylax genera. nih.govnih.gov These peptides generally consist of 29 to 34 amino acid residues and are characterized by a conserved C-terminal heptapeptide (B1575542) loop, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. researchgate.netresearchgate.net

While sharing a common structural framework, the primary sequences of brevinin-2 peptides exhibit significant variation between different species and even within the same species. researchgate.netresearchgate.net For instance, Brevinin-2E-OG7 from Odorrana grahami shows both similarities and differences when compared to peptides from other genera. This diversity is a hallmark of the brevinin-2 family and is thought to be a result of evolutionary pressures to counteract a wide range of pathogens. core.ac.uk

Peptide NameSource OrganismAmino Acid Sequence
Brevinin-2E-OG7Odorrana grahamiGLLDTFKNMALNAAKSAGVSVLNSLSCKLSKTC
Brevinin-2PRaRana piricaGLLDSVKGFAKTAGKHVAGSLLNKLSCKISKTC
Brevinin-2RbPelophylax ridibundusGIMDSLKNLAKTAGKGALQSLLNKASCKLSGQC
Brevinin-2TaRana temporariaGLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC

Genetic and Molecular Characterization

Like other amphibian skin peptides, Brevinin-2E-OG7 is synthesized as a larger precursor protein, which is encoded by a corresponding cDNA sequence. researchgate.net Analysis of cDNA libraries from Odorrana grahami skin reveals that these precursors have a conserved tripartite structure. core.ac.uk This structure consists of:

A signal peptide sequence at the N-terminus, which directs the precursor protein into the secretory pathway.

An acidic propeptide region that follows the signal peptide.

The mature peptide sequence (Brevinin-2E-OG7 in this case) at the C-terminus.

The mature peptide is typically flanked by a dibasic cleavage site (e.g., Lys-Arg), which is recognized by processing enzymes that release the active antimicrobial peptide. frontiersin.org The study that identified Brevinin-2E-OG7 involved the sequencing of 372 cDNA clones, indicating that the genetic blueprint for this peptide and its many variants is well-documented within that research. core.ac.uk

The biosynthesis of Brevinin-2E-OG7 follows the general pathway for secreted peptides in amphibians. The process begins with the transcription of the gene into mRNA, followed by translation into the precursor protein on ribosomes. This precursor is then translocated into the endoplasmic reticulum, where the signal peptide is cleaved off. The resulting propeptide is transported through the Golgi apparatus, where it undergoes further post-translational modifications. The final step is the enzymatic cleavage at the dibasic site, which liberates the mature, biologically active Brevinin-2E-OG7 peptide. This peptide is then stored in granular glands in the frog's skin, ready to be secreted upon stimulation.

Phylogenetic analyses based on the amino acid sequences of brevinin-2 peptides are valuable tools for understanding the evolutionary relationships between different frog species. researchgate.net Cladistic analysis has shown that species with similar brevinin-2 peptide sequences are generally considered to be closely related. For example, the brevinin-2 peptides of Rana pirica suggest a close phylogenetic relationship with the Japanese mountain brown frog, Rana ornativentris. researchgate.net

The brevinin-2 peptides are widely distributed among Eurasian frog species. nih.gov The significant sequence diversity within the family, as seen with Brevinin-2E-OG7 and its relatives, is believed to be driven by a process of accelerated evolution, allowing the host to adapt its chemical defenses to a changing microbial environment. core.ac.uk The study of these relationships helps to classify newly discovered peptides and to understand the evolutionary history of the Ranidae family.

Properties

bioactivity

Antimicrobial

sequence

GLLDTFKNMALNAAKSAGVSVLNSLSCKLSKTC

Origin of Product

United States

Biological Activities of Brevinin 2e Og7 and the Brevinin 2 Family

Antimicrobial Spectrum and Potency

Peptides belonging to the Brevinin-2 (B1175259) family are known for their broad-spectrum antimicrobial activity. nih.gov They represent a crucial component of the innate immune system in amphibians, offering a first line of defense against invading microorganisms. nih.gov Their mechanism of action often involves the disruption of microbial cell membranes. nih.gov Notably, many peptides in the Brevinin-2 family demonstrate potent activity with lower hemolytic activity compared to the Brevinin-1 family, making them attractive candidates for therapeutic development. nih.govmdpi.comresearchgate.net

The Brevinin-2 family of peptides has demonstrated significant inhibitory effects against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comfao.orgscilit.com Studies have shown that these peptides can effectively prolong the survival of hosts infected with MRSA. mdpi.comfao.org For instance, peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa have been identified as potential new drug candidates against MRSA infections. mdpi.comscilit.com Brevinin-2ISb, in particular, has been reported to have a Minimum Inhibitory Concentration (MIC) of 4.35±0.9μM against MRSA and enhances the host's innate immune response. biomedres.usmednexus.org

Research on various Brevinin-2 peptides has established their efficacy. Brevinin-2Ta shows antimicrobial activity against S. aureus. nih.govnih.gov Similarly, Brevinin-2TSa is active against S. aureus (NCTC 8325) with a MIC of 12.5 µM and against an MRSA strain (T7/20) with a MIC of 25 µM. bicnirrh.res.in Brevinin-2-related peptide (B2RP) also demonstrates potency against S. aureus, and a synthetic analog, [Lys4]B2RP, shows a twofold increase in this potency (MIC = 12.5 µM). nih.govulster.ac.uk

Antimicrobial Activity of Brevinin-2 Family Peptides against Gram-Positive Bacteria
PeptideBacterial StrainMIC (µM)Reference
Brevinin-2ISbMRSA4.35 ± 0.9 biomedres.us
Brevinin-2TSaStaphylococcus aureus NCTC 832512.5 bicnirrh.res.in
Brevinin-2TSaMRSA T7/2025 bicnirrh.res.in
[Lys4]B2RPStaphylococcus aureus12.5 nih.govulster.ac.uk

Members of the Brevinin-2 family are active against a variety of Gram-negative bacteria. researchgate.netnih.gov Peptides isolated from the Hokkaido frog, Rana pirica, were effective against reference strains of Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, and Klebsiella pneumoniae. researchgate.netnih.gov Brevinin-2Eg, isolated from the stomach of Rana esculenta, also showed potent growth-inhibitory activity towards E. coli. nih.gov

The emergence of multidrug-resistant (MDR) Gram-negative pathogens like Acinetobacter baumannii poses a significant public health threat. nih.govnih.gov Brevinin-2 related peptide (B2RP) and its analogs have shown considerable promise against this pathogen. B2RP can inhibit susceptible A. baumannii strains and is even more efficient against MDR isolates. nih.gov Analogs such as [Lys(4)]B2RP, [Lys(4), Lys(18)]B2RP, and [Lys(4), Ala(16), Lys(18)]B2RP retain potent activity against A. baumannii (MIC = 3-6 µM) while exhibiting very low hemolytic activity. nih.govulster.ac.uk

Brevinin-2Ta, isolated from Pelophylax kl. esculentus, has demonstrated broad antimicrobial activity, including against E. coli and K. pneumoniae. nih.govnih.gov The MIC for Brevinin-2Ta against K. pneumoniae was determined to be 64 mg/L. nih.gov Another peptide, Brevinin-2TSa, showed MIC values of 3 µM against E. coli, 6 µM against P. aeruginosa, 6 µM against K. pneumoniae, and 6 µM against E. cloacae. bicnirrh.res.in

Antimicrobial Activity of Brevinin-2 Family Peptides against Gram-Negative Bacteria
PeptideBacterial StrainMIC (µM)Reference
Brevinin-2TSaEscherichia coli ATCC 259223 bicnirrh.res.in
Brevinin-2TSaPseudomonas aeruginosa ATCC 278536 bicnirrh.res.in
Brevinin-2TSaKlebsiella pneumoniae KK3 99046 bicnirrh.res.in
Brevinin-2TSaEnterobacter cloacae HNTCC 530016 bicnirrh.res.in
B2RP AnalogsAcinetobacter baumannii (MDR)3 - 6 nih.govulster.ac.uk
[Lys4]B2RPEscherichia coli6 nih.govulster.ac.uk
Brevinin-2TaKlebsiella pneumoniae64 mg/L nih.gov

Several peptides within the Brevinin-2 family also possess antifungal properties. Brevinin-2R, for example, displays activity against the fungal pathogens Candida albicans and Candida tropicalis. nih.gov Similarly, Brevinin-2Ta is effective against C. albicans. nih.govnih.gov

Structure-activity relationship studies have aimed to enhance this antifungal potency. An analog of Brevinin-2 related peptide (B2RP), [Lys4]B2RP, demonstrated a twofold increase in potency against C. albicans with a MIC of 6 µM, without a significant increase in hemolytic activity. nih.govulster.ac.uk In contrast, Brevinin-2TSa showed weaker activity against C. albicans ATCC 90028, with a MIC of 100 µM. bicnirrh.res.in Some analogs of Brevinin-2GUb, such as tB2U-K and tB2U-6K, displayed weak activities against C. albicans. nih.gov

Antifungal Activity of Brevinin-2 Family Peptides
PeptideFungal StrainMIC (µM)Reference
[Lys4]B2RPCandida albicans6 nih.govulster.ac.uk
Brevinin-2TSaCandida albicans ATCC 90028100 bicnirrh.res.in
Brevinin-2RCandida albicansActive nih.gov
Brevinin-2RCandida tropicalisActive nih.gov

Anticancer Activity

Beyond their antimicrobial effects, certain Brevinin-2 peptides have emerged as promising candidates for cancer therapy due to their ability to selectively target and kill cancer cells. frontiersin.orgnih.gov This dual activity makes them a subject of intense research. frontiersin.org

A key feature of some Brevinin-2 peptides is their selective cytotoxicity, showing higher toxicity towards tumor cells compared to normal, healthy cells. nih.govmdpi.com Brevinin-2R, a non-hemolytic peptide isolated from the frog Rana ridibunda, is particularly notable for this property. nih.govgoogle.com It has been shown to effectively kill a variety of tumor cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), L929 (fibrosarcoma), and A549 (lung carcinoma), at concentrations lower than those affecting normal cells like peripheral blood mononuclear cells and human lung fibroblasts. nih.gov For example, at a concentration of 10 μg/ml, Brevinin-2R killed over 70% of MCF-7 and Jurkat cells within 4 hours. nih.gov

The mechanism of action for Brevinin-2R's anticancer activity is distinct and appears to involve the lysosomal-mitochondrial death pathway, which is insensitive to caspase inhibitors. nih.govmdpi.com This suggests a mode of cell death different from classical apoptosis. nih.gov The selectivity for cancer cells is thought to be due to differences in the cell membrane composition, such as the higher presence of negatively charged molecules on the surface of cancer cells. nih.gov

Studies on Brevinin-2R and its derivatives have confirmed their concentration-dependent anticancer activities against MCF-7 and A549 cells, inducing apoptosis and cell cycle arrest. researchgate.net

Selective Cytotoxicity of Brevinin-2R against Cancer Cell Lines
Cell LineCancer TypeEffectReference
MCF-7Breast AdenocarcinomaHighly sensitive; >70% cell death at 10 µg/ml nih.govresearchgate.net
JurkatT-cell LeukemiaHighly sensitive; >70% cell death at 10 µg/ml nih.gov
A549Lung CarcinomaSensitive; significant cytotoxicity nih.govresearchgate.net
BJABB-cell LymphomaSensitive nih.gov
L929FibrosarcomaSensitive nih.gov
HT29/219Colon CarcinomaCytotoxic effects shown mdpi.com

Comparative studies highlight the unique properties of different Brevinin peptides. The Brevinin-2 family generally exhibits weaker hemolytic activity than the Brevinin-1 family, enhancing their therapeutic potential. nih.govmdpi.com

When comparing anticancer efficacy, Brevinin-2R has shown a better therapeutic window than some widely used anticancer drugs like doxorubicin (B1662922). nih.gov In a direct comparison, Brevinin-2R was significantly more cytotoxic to MCF-7 and Jurkat cells after 4 hours of treatment than both doxorubicin and cisplatin. nih.gov

Within the Brevinin-2 family itself, structural modifications can significantly impact activity. A study comparing Brevinin-2R with two of its synthetic derivatives, BR-C and BR-D, found that the parent peptide, Brevinin-2R, exhibited exceedingly stronger growth inhibition against both MCF-7 and A549 cancer cells. researchgate.net This indicates that the specific amino acid sequence and structure of Brevinin-2R are highly optimized for its anticancer function. Furthermore, peptides like Gaegurin-2, Gaegurin-3, and Nigrocin-1, which also belong to the broader Brevinin-2 superfamily, have been reported to be non-hemolytic, suggesting that this is a favorable characteristic found in several members of this peptide family. google.com

Antiviral Activity (Prospective Research Area Based on Amphibian AMPs)

While specific antiviral research on Brevinin-2E-OG7 is not extensively detailed in publicly available literature, the broader family of amphibian antimicrobial peptides (AMPs), to which it belongs, demonstrates significant potential as antiviral agents. The prospective antiviral capabilities of Brevinin-2E-OG7 can be inferred from studies on related peptides.

Amphibian AMPs have shown considerable efficacy against a variety of enveloped viruses. For instance, temporin L (TL), another amphibian peptide, has demonstrated significant inhibitory activity against herpesviruses, paramyxoviruses, influenza virus, and coronaviruses, including SARS-CoV-2. mdpi.com Similarly, the peptide AR-23, derived from the frog Rana tagoi, exhibited broad-spectrum activity against all tested enveloped viruses, which also included herpesviruses and coronaviruses. nih.gov Peptides such as caerin 1.1, caerin 1.9, and maculatin 1.1 have been found to completely inhibit HIV infection of T cells. asm.org The brevinin family itself has members with documented antiviral properties; for example, Brevinin-2GHk has been shown to inhibit Zika virus (ZIKV) infection. nih.gov This body of evidence suggests that amphibian AMPs are a promising source of broad-spectrum antiviral compounds. mdpi.com The structural similarities within the brevinin family suggest a strong possibility that Brevinin-2E-OG7 could also exhibit activity against such enveloped viruses.

The antiviral mechanisms of amphibian AMPs are multifaceted, often targeting the viral envelope directly. researchgate.net A primary mechanism involves the disruption of the viral membrane's integrity, which can inactivate the virus before it enters a host cell. asm.orgresearchgate.net This is often facilitated by the electrostatic attraction between the positively charged peptides and the negatively charged components of the viral envelope. nih.gov For example, Brevinin-2GHk is suggested to bind to the ZIKV E protein and disrupt the viral envelope's integrity. nih.gov

Beyond direct viral lysis, these peptides can also block various stages of the viral life cycle. researchgate.net This includes interfering with the early steps of viral entry by blocking viral attachment or penetration into host cells. mdpi.comnih.gov Some peptides can also inhibit intracellular viral replication processes. mdpi.comnih.gov The peptide AR-23 is hypothesized to act by damaging the viral envelope and targeting the viral surface. nih.gov Given these varied mechanisms within the amphibian AMP family, it is plausible that Brevinin-2E-OG7 could employ one or more of these strategies to exert an antiviral effect.

Immunomodulatory Effects

Brevinin-2 family peptides are not only direct antimicrobial agents but also possess significant immunomodulatory capabilities, influencing the host's immune response to pathogens and injury. nih.gov

Members of the brevinin-2 family can modulate the host's immune response by influencing the production of cytokines. For instance, the peptide brevinin-2R has been shown to trigger the secretion of interleukin-6 (IL-6) and IL-1β. researchgate.net Another peptide, brevinin-2MP, was found to significantly regulate the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), IL-6, and monocyte chemoattractant protein-1 (MCP-1) in macrophage cells. nih.gov This modulation can be both pro-inflammatory, to initiate a robust defense, and anti-inflammatory, to prevent excessive tissue damage. For example, an analog of hymenochirin-1B, another frog skin peptide, was shown to stimulate the production of anti-inflammatory cytokines IL-4 and IL-10 while not significantly affecting pro-inflammatory cytokines TNF-α and IL-17. researchgate.net This demonstrates the capacity of these peptides to finely tune the immune response.

PeptideCell TypeModulated Cytokines/MediatorsEffect
Brevinin-2R Not specifiedIL-6, IL-1βStimulation of secretion researchgate.net
Brevinin-2MP RAW 264.7 macrophagesNO, TNF-α, IL-6, MCP-1Regulation of secretion nih.gov
[E6k,D9k]hymenochirin-1B Human peripheral blood mononuclear cellsIL-4, IL-10Stimulation of production researchgate.net
[E6k,D9k]hymenochirin-1B Human peripheral blood mononuclear cellsTNF-α, IL-17No significant effect researchgate.net

Research using the model organism Caenorhabditis elegans has shed light on the molecular pathways affected by brevinin-2 peptides. Several members of the Brevinin-2 family, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, have been shown to play an active role in the DAF-2/DAF-16 innate immune pathway. mdpi.com This pathway is a conserved insulin/IGF-1 signaling pathway that is critical for regulating immunity and stress resistance. nih.gov

Specifically, peptides like Brevinin-2ISb have been demonstrated to enhance the host's resistance to methicillin-resistant Staphylococcus aureus (MRSA) by activating this pathway. mednexus.org This activation leads to the upregulation of downstream antimicrobial genes, such as lys-7. mdpi.commednexus.org For example, treatment with Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa significantly increased both the mRNA and protein levels of the key antimicrobial gene lys-7 in C. elegans. mdpi.comresearchgate.net This suggests that Brevinin-2 peptides can bolster the host's innate defenses by modulating conserved immunity pathways. biomedres.us

Brevinin-2 Family PeptideEffect on C. elegans infected with MRSAKey PathwayUpregulated Gene
Brevinin-2 Increased survival rate mdpi.comDAF-2/DAF-16 mdpi.comlys-7 mdpi.com
Brevinin-2-OA3 Increased survival rate mdpi.comDAF-2/DAF-16 mdpi.comlys-7 mdpi.com
Brevinin-2ISb Increased survival rate mdpi.comDAF-2/DAF-16 mdpi.commednexus.orglys-7 mdpi.commednexus.org
Brevinin-2TSa Increased survival rate mdpi.comDAF-2/DAF-16 mdpi.comlys-7 mdpi.com

The immunomodulatory and antimicrobial activities of brevinin-2 peptides contribute to their ability to promote wound healing. mdpi.com By controlling infection and modulating inflammation, these peptides create a more favorable environment for tissue repair. mdpi.comnih.gov For example, Brevinin-2Ta, isolated from the European frog Pelophylax kl. esculentus, was shown to effectively restrain bacterial infection in wounded rats and accelerate the healing process. nih.govnih.gov

The mechanisms involved include promoting angiogenesis (the formation of new blood vessels) and re-epithelialization. nih.govnih.gov In studies with Brevinin-2Ta, immunohistochemistry revealed positive effects on inflammation reduction and the promotion of epithelial migration and angiogenesis. nih.govresearchgate.net Another peptide, Brevinin-2PN, has also been noted for its wound-healing activity. researchgate.net This dual action of clearing microbial threats and actively supporting tissue regeneration underscores the therapeutic potential of the Brevinin-2 family in wound care. mdpi.com

Mechanisms of Action at the Cellular and Molecular Level

Membrane-Targeting Mechanisms

The principal strategy employed by many antimicrobial peptides, including those of the brevinin family, is the direct targeting and disruption of the cell membrane's phospholipid bilayer. nih.govmdpi.com This leads to a loss of membrane integrity and uncontrolled flux of ions and metabolites, ultimately causing cell death. nih.govnih.gov Several models have been proposed to describe these membrane-disrupting processes. nih.govresearchgate.net

Pore formation is a widely accepted mechanism for membrane disruption by α-helical antimicrobial peptides. nih.govnist.gov Two primary models describe this process: the barrel-stave model and the toroidal model. nih.govnih.gov

Barrel-Stave Model : This model was first proposed to explain the activity of the fungal peptide alamethicin (B1591596). researchgate.net In this mechanism, peptide monomers first bind to the membrane surface, then insert themselves perpendicularly into the lipid bilayer. nist.govmdpi.com These inserted peptides then aggregate, much like the staves of a barrel, to form a transmembrane pore or channel. researchgate.netresearchgate.net The hydrophobic surfaces of the peptide helices align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through which cellular contents can leak out. nih.govmdpi.com

Toroidal Model : The toroidal pore, or "wormhole," model suggests a more dynamic and disruptive mechanism. nih.govnist.gov In this model, the antimicrobial peptides insert into the membrane and induce a significant positive curvature strain, causing the lipid monolayers to bend continuously from the outer to the inner leaflet. nih.govuq.edu.au This creates a pore lined by both the peptides and the head groups of the lipid molecules. nist.govuq.edu.au Unlike the barrel-stave model, where peptides are insulated from the lipids within the pore, the toroidal model involves a direct interaction between the peptides and the curved lipid bilayer that forms the pore's wall. uq.edu.aursc.org This model has been suggested for peptides like magainins and is considered a possibility for many brevinins, which induce membrane permeabilization. nih.govuq.edu.au Molecular dynamics simulations show that peptide aggregation is crucial for inducing the membrane curvature necessary for toroidal pore formation. rsc.org

Table 1: Comparison of Pore Formation Models

Feature Barrel-Stave Model Toroidal Model
Peptide Orientation Perpendicular to the membrane surface, forming a bundle. nist.govmdpi.com Inserted into the membrane, associated with lipid head groups. nist.govuq.edu.au
Pore Lining Lined exclusively by the hydrophilic faces of the peptides. nih.gov Lined by both peptides and the head groups of lipid molecules. uq.edu.aursc.org
Lipid Bilayer The bilayer remains relatively intact around the inserted peptide bundle. mdpi.com The lipid monolayers are bent into a continuous curve through the pore. nist.govnih.gov
Primary Example Alamethicin. researchgate.netuq.edu.au Magainins, Melittin (B549807). nist.govuq.edu.au

In addition to forming discrete pores, antimicrobial peptides can disrupt membranes through mechanisms that involve a more generalized destabilization of the bilayer. nih.govresearchgate.net

Carpet Model : In this model, peptide monomers accumulate on the surface of the target membrane, orienting parallel to the lipid bilayer. nih.govnih.gov This binding is initially driven by electrostatic attraction between the cationic peptide and the anionic membrane surface. nih.gov Once a critical threshold concentration is reached, the peptides form a "carpet-like" layer on the membrane. researchgate.netnih.gov This extensive coverage disrupts the membrane's structural integrity, leading to permeabilization and eventual disintegration into micelle-like structures, without the formation of stable, transmembrane pores. nih.govnih.gov This mechanism is often associated with a catastrophic loss of membrane integrity. researchgate.net

Detergent-Like Effect : The detergent model is often considered an extension of the carpet model. nih.gov Similar to the carpet model, peptides accumulate on the membrane surface. researchgate.net However, in this mechanism, the peptides disperse the membrane by forming mixed micelles composed of peptides and lipids, effectively dissolving the membrane in a detergent-like fashion. nih.gov This process leads to the complete solubilization of the membrane and cell lysis. nih.govresearchgate.net Some researchers consider this effect to be the final outcome at high peptide concentrations for AMPs that act via the carpet model. nih.govresearchgate.net

Regardless of the specific model, the fundamental action of the brevinin-2 (B1175259) family is to increase the permeability of the target cell membrane. nih.govresearchgate.net This permeabilization is the direct result of the peptide's interaction with the lipid bilayer, leading to the formation of pores or a general loss of membrane integrity. nih.govnih.gov Studies on various brevinin-2 peptides, such as Brevinin-2GHk and Brevinin-2GUb, confirm their ability to disrupt the membrane integrity of bacteria. nih.govresearchgate.net For instance, Brevinin-2GHk was shown to significantly interfere with the integrity of the P. aeruginosa outer membrane. nih.gov This breach of the membrane barrier allows for the leakage of essential ions and metabolites from the cytoplasm and the influx of water, disrupting the proton motive force and leading to cell death. nih.govnih.gov

Intracellular Target Interactions

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing immediate lysis and then interact with internal cellular components. nih.gov This suggests that for some peptides, including potentially members of the brevinin-2 family, membrane permeabilization may be a means to access intracellular targets. nih.govnih.gov

Once inside the cell, peptides can interfere with crucial cellular processes. nih.gov Research on a Brevinin-2-related peptide (BR-II) has demonstrated its ability to bind to DNA. nih.gov This interaction was confirmed through agarose (B213101) gel retardation and fluorescence experiments. nih.gov The binding of a peptide to nucleic acids can inhibit essential functions like DNA replication and protein synthesis. nih.govresearchgate.net For example, the peptide buforin II, which shares structural similarities with histone proteins, is known to translocate across the cell membrane and bind to both DNA and RNA, inhibiting cellular functions without causing lysis. nih.gov The ability of BR-II to bind DNA suggests that peptides of the brevinin-2 family may also exert their antimicrobial effects by inhibiting DNA synthesis or promoting DNA condensation, a process where DNA is tightly packed, rendering it inaccessible for transcription and replication. nih.govnih.gov However, direct evidence of DNA hydrolysis by brevinin peptides has not been extensively documented. nih.govmdpi.com

Another potential intracellular or membrane-associated target is the machinery responsible for cell wall synthesis. Some antimicrobial peptides are known to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov For example, certain defensins can block cell wall synthesis. nih.gov While the N-terminus of brevinin-2 peptides is considered crucial for antimicrobial activity, and the C-terminal "Rana-box" loop may contribute to binding to the cell envelope, specific evidence directly linking Brevinin-2E-OG7 or other brevinin-2 peptides to the inhibition of cell wall synthesis enzymes is not yet prominent in the literature. nih.gov Their primary described mechanism remains centered on direct membrane disruption. nih.gov

Interaction with Respiratory Enzymes

While direct enzymatic inhibition studies on Brevinin-2E-OG7 are not extensively detailed in the available literature, a significant body of evidence points towards its disruptive interaction with the mitochondrial respiratory chain. Research on the closely related peptide, Brevinin-2R, reveals that a decrease in the mitochondrial membrane potential (ΔΨm) is an early event in its induced cell death cascade. nih.govnih.govresearchgate.net This depolarization of the mitochondrial membrane is a strong indicator of interference with the function of the respiratory enzyme complexes that maintain this potential.

The mitochondrial respiratory chain, also known as the electron transport chain (ETC), is comprised of five protein complexes (Complex I-V) located on the inner mitochondrial membrane. nih.govnih.gov These complexes are responsible for oxidative phosphorylation, the primary process of ATP synthesis. nih.gov A reduction in mitochondrial membrane potential and a corresponding decrease in cellular ATP levels are observed shortly after treatment with Brevinin-family peptides, suggesting that the peptide's interaction with the mitochondrial membrane disrupts the function of these vital respiratory enzymes. nih.govnih.govnih.gov This disruption of energy metabolism is a critical aspect of its cytotoxic effect on cancer cells.

Table 1: Effects of Brevinin-Family Peptides on Mitochondrial Function

ParameterObservationImplicationReference
Mitochondrial Membrane Potential (ΔΨm)Significant decreaseDisruption of the inner mitochondrial membrane and respiratory chain function nih.govnih.govresearchgate.net
Cellular ATP LevelsMarked reductionImpairment of cellular energy production nih.govnih.govresearchgate.net

Induction of Reactive Oxygen Species (ROS) Pathways

A key mechanism in the anticancer action of Brevinin-2E-OG7 and related peptides is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are natural byproducts of cellular metabolism, particularly mitochondrial respiration. nih.govnih.gov

Table 2: Role of Reactive Oxygen Species in Brevinin-Induced Cell Death

EventDescriptionConsequenceReference
Increased ROS ProductionAn early indicator of Brevinin-2R-triggered cell death.Induction of oxidative stress. nih.govnih.govresearchgate.net
Oxidative DamageROS-mediated damage to vital cellular macromolecules.Contribution to cellular demise. nih.govnih.gov

Lysosomal-Mitochondrial Death Pathway Interactions

Brevinin-2E-OG7 and its analogues, such as Brevinin-2R, are reported to induce a distinct form of programmed cell death that involves a crosstalk between lysosomes and mitochondria. nih.govnih.govresearchgate.netnih.gov This pathway is notably caspase-independent, distinguishing it from classical apoptosis. nih.govgoogle.com

The process is initiated by the peptide's interaction with and permeabilization of the lysosomal membrane. nih.govnih.gov This leads to the leakage of lysosomal proteases, such as cathepsins, from the lysosomal lumen into the cytosol. nih.govnih.gov Once in the cytosol, these cathepsins can act on various substrates, including components of the mitochondrial membrane, leading to mitochondrial damage. nih.gov

The compromised mitochondria then contribute to the cell's demise through the mechanisms described earlier, including the loss of membrane potential and increased ROS production. nih.govnih.govresearchgate.net This lysosomal-mitochondrial axis of cell death represents a potent and alternative pathway for eliminating cancer cells that may have developed resistance to conventional apoptosis-inducing therapies. Research has also indicated the detection of autophagosomes following treatment with Brevinin-2R, suggesting an involvement of autophagy-like cell death processes. nih.govnih.govresearchgate.net

Mechanisms of Anticancer Selectivity (e.g., Differential Membrane Composition of Cancer Cells)

A crucial aspect of the therapeutic potential of Brevinin-2E-OG7 lies in its ability to selectively target and kill cancer cells while sparing normal, healthy cells. nih.govmdpi.com This selectivity is largely attributed to the differences in the biochemical and biophysical properties of cancer cell membranes compared to their non-malignant counterparts. nih.govmdpi.comnih.gov

Cancer cell membranes typically exhibit a higher net negative charge on their outer leaflet. nih.govmdpi.com This is due to the overexpression of anionic molecules such as O-glycosylated mucins and phosphatidylserine (B164497) (PS). nih.govnih.gov In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. nih.gov The externalization of PS in cancer cells serves as a marker of malignancy and creates a more anionic surface. nih.gov

Brevinin peptides are cationic, meaning they carry a net positive charge. nih.gov This positive charge facilitates a preferential electrostatic interaction with the negatively charged cancer cell membranes. nih.govmdpi.com This initial binding is a critical determinant of the peptide's selective toxicity. Furthermore, cancer cells often have a higher membrane fluidity and an increased surface area due to a greater number of microvilli, which may also enhance the interaction with these peptides. nih.gov

Table 3: Factors Contributing to the Anticancer Selectivity of Brevinin Peptides

Feature of Cancer Cell MembranesConsequence for Brevinin InteractionReference
Increased Negative Surface Charge (due to O-glycosylated mucins and phosphatidylserine)Enhanced electrostatic attraction and binding of the cationic peptide. nih.govmdpi.comnih.gov
Higher Membrane FluidityPotentially facilitates peptide insertion and membrane disruption. nih.gov
Increased Surface Area (from microvilli)Provides more sites for peptide interaction. nih.gov

Peptide Engineering and Rational Design for Enhanced Performance

Strategies for Peptide Modification

A variety of chemical and biological techniques can be employed to alter the structure and function of peptides.

Terminal Modifications (e.g., Amidation, Acetylation)

Modifications at the N- and C-termini of a peptide are common strategies to increase its stability and biological activity. C-terminal amidation neutralizes the negative charge of the carboxyl group, which can enhance the peptide's interaction with bacterial membranes and increase its resistance to carboxypeptidases. N-terminal acetylation can protect the peptide from degradation by aminopeptidases. While these modifications are routinely applied in peptide science, their specific impact on Brevinin-2E-OG7 has not been documented.

Incorporating Non-Natural Amino Acids (e.g., D-amino acids)

The introduction of non-natural amino acids, such as the D-enantiomers of naturally occurring L-amino acids, is a powerful tool to enhance a peptide's resistance to proteolytic degradation by host and bacterial proteases. This increased stability can prolong the peptide's half-life and bioavailability. Research on other antimicrobial peptides has demonstrated that D-amino acid substitution can maintain or even improve antimicrobial activity while reducing toxicity. The application of this strategy to Brevinin-2E-OG7 is a potential avenue for future research.

Cyclization and Stapling to Enhance Helicity and Proteolytic Resistance

Constraining the peptide's conformation through cyclization (head-to-tail, side-chain to side-chain) or stapling can pre-organize it into its bioactive secondary structure, often an α-helix. This can lead to enhanced target binding and improved resistance to proteases. Stapled peptides, which involve creating a covalent bridge between amino acid side chains, have shown promise in stabilizing helical structures. The potential benefits of applying these conformational constraints to Brevinin-2E-OG7 are yet to be explored.

Rational Design Principles

Rational design involves using the understanding of a peptide's structure-activity relationship to make targeted modifications. This approach relies on biophysical and computational methods to predict how changes in the peptide sequence and structure will affect its function. Key principles include optimizing the balance between hydrophobicity and cationicity to maximize antimicrobial activity while minimizing hemolysis (damage to red blood cells), and modulating the amphipathic structure to enhance selectivity for bacterial over host cell membranes. The application of these principles to Brevinin-2E-OG7 awaits foundational research to determine its primary sequence and three-dimensional structure.

Optimization of Net Charge, Hydrophobicity, and Amphipathicity

The antimicrobial efficacy and selectivity of Brevinin-2 (B1175259) family peptides are intricately linked to their net positive charge, hydrophobicity, and amphipathicity. mdpi.comnih.gov A delicate balance of these properties is crucial for potent antimicrobial action with minimal toxicity to host cells. mdpi.comnih.gov

Net Charge: A higher net positive charge generally enhances the initial electrostatic attraction of the peptide to the negatively charged bacterial membranes, a key step in its mechanism of action. mdpi.com However, an excessively high charge can also lead to increased interaction with host cell membranes, contributing to toxicity. Studies on Brevinin-2GUb, a related peptide, have shown that increasing the net charge through amino acid substitution can significantly improve its activity against Gram-negative bacteria. nih.gov

Hydrophobicity: This property, determined by the proportion of nonpolar amino acid residues, facilitates the insertion of the peptide into the hydrophobic core of the bacterial membrane, leading to its disruption. mdpi.com However, excessive hydrophobicity is often associated with increased hemolytic activity and cytotoxicity. researchgate.net For instance, the high hemolytic activity of Brevinin-2OS was attributed to its C-terminal "Rana box" domain, which has a high content of hydrophobic residues. mdpi.com Removal of this domain resulted in a slight reduction in hydrophobicity but a significant decrease in toxicity. mdpi.com

Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, often resulting in an α-helical structure with distinct polar and nonpolar faces. This amphipathic nature is critical for membrane interaction and pore formation. mdpi.com Engineering strategies often focus on optimizing the hydrophobic moment, a measure of amphipathicity. In the case of Brevinin-2OS, truncation of the C-terminus led to a more ideal amphipathic structure, which boosted its antibacterial potency while reducing non-specific interactions with host cells. mdpi.com

The interplay of these three factors is complex and requires careful optimization. For example, in the engineering of Brevinin-2GUb, it was found that maintaining a complete hydrophobic face and increasing the net charge were key to enhancing its antimicrobial activity. nih.gov The following table summarizes the physicochemical properties of Brevinin-2GUb and its engineered analogues.

PeptideSequenceNet ChargeHydrophobicity ()Hydrophobic Moment (<µH>)
Brevinin-2GUbGVIIDTLKGAAKTVAAELLRKAHCKLTNSC+30.3790.144
t-Brevinin-2GUbGVIIDTLKGAAKTVAAELLRKAH-NH2+20.3460.288
tB2U-KGVIIKTLKGAAKTVAAKLL-NH2+40.4710.347
tB2U-6KGVIIKKLKGAAKKVAAKLL-NH2+60.3390.410

Table 1: Physicochemical properties of Brevinin-2GUb and its rationally designed analogues. Data sourced from a study on the structure-activity relationship of Brevinin-2GUb. nih.gov

Bioinformatics and Computational Modeling in Peptide Design

Bioinformatics and computational modeling are indispensable tools in the rational design of antimicrobial peptides, offering predictive insights into their structure-activity relationships before their actual synthesis. nih.gov These in silico techniques accelerate the design process, reduce costs, and allow for the exploration of a vast chemical space to identify promising peptide candidates. nih.gov

For peptides in the Brevinin-2 family, computational tools can be employed in several ways:

Secondary and Tertiary Structure Prediction: Programs like I-TASSER and Pep-fold are used to predict the three-dimensional structure of peptides like Brevinin-2OS and its analogues. mdpi.com These models provide a visual understanding of how modifications might affect the peptide's conformation and, consequently, its function.

Molecular Docking: Docking simulations can predict the interactions between a peptide and a model bacterial membrane. This helps in understanding the molecular basis of the peptide's antimicrobial activity and can guide the design of analogues with improved membrane-disrupting capabilities.

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a dataset of peptides with known activities, QSAR models can be developed to predict the antimicrobial potency and toxicity of novel, designed sequences.

A study on Brevinin-2OS utilized I-TASSER for secondary structure prediction and Pep-fold for 3D modeling to guide the design of truncated and substituted analogues with reduced toxicity. mdpi.com Similarly, the design of Brevinin-2GUb analogues was informed by secondary structure predictions from Pep-fold3. nih.gov These examples highlight the integral role of computational tools in the modern peptide drug discovery pipeline.

Conjugation Strategies (e.g., with Photosensitizers, Antibodies)

Conjugation with Photosensitizers: This strategy is central to photodynamic therapy (PDT), where a non-toxic photosensitizer is delivered to the target site and activated by light of a specific wavelength to produce reactive oxygen species (ROS) that kill the target cells. Conjugating an antimicrobial peptide to a photosensitizer could potentially create a dual-action therapeutic that combines the membrane-disrupting activity of the peptide with the light-induced cytotoxicity of the photosensitizer. This approach could be particularly useful for treating localized infections.

Conjugation with Antibodies: Antibody-drug conjugates (ADCs) are a successful class of targeted therapeutics, primarily in oncology. The antibody component provides high specificity for a target antigen on the surface of the cell, while the conjugated drug provides the cytotoxic payload. An antimicrobial peptide could be used as the payload in an "antibody-peptide conjugate." This would allow for the targeted delivery of the peptide to specific bacterial cells that express a particular surface antigen, thereby increasing the local concentration of the peptide at the site of infection and minimizing off-target effects.

Nanotechnology-Based Delivery Systems (e.g., Nano-micelles, Nanocarriers)

Nanotechnology offers a powerful platform to overcome some of the key limitations of antimicrobial peptides, such as susceptibility to proteolytic degradation, short in vivo half-life, and potential systemic toxicity. nih.gov Encapsulating or associating antimicrobial peptides with nanocarriers can protect them from degradation, improve their solubility, and facilitate their targeted delivery.

While specific studies on the nano-delivery of Brevinin-2E-OG7 are limited, various nanocarrier systems have been explored for other antimicrobial peptides:

Nano-micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They can be used to encapsulate hydrophobic or amphipathic peptides, improving their stability and bioavailability.

Nanoparticles: Solid nanoparticles made from biodegradable polymers or lipids can encapsulate antimicrobial peptides, providing sustained release and protection from degradation. Metallic nanoparticles, such as gold or silver nanoparticles, have also been used, and they can exhibit synergistic antimicrobial effects with the peptides.

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. Liposomal formulations of antimicrobial peptides can enhance their stability and reduce their toxicity.

The development of nanotechnology-based delivery systems for Brevinin-2E-OG7 could significantly enhance its therapeutic potential by improving its pharmacokinetic profile and enabling targeted delivery to the site of infection.

Microbial Resistance to Brevinin 2e Og7 and Synergistic Approaches

Mechanisms of Bacterial Resistance to AMPs

The emergence of bacterial resistance to AMPs is an evolving phenomenon. nih.gov Bacteria have developed diverse and effective mechanisms to withstand the lethal action of these peptides, ranging from structural modifications of their own cells to direct inactivation of the AMPs themselves. frontiersin.orgmdpi.com

The primary target for many cationic AMPs is the anionic bacterial cell membrane. uwm.edu.pl Consequently, a primary defense strategy for bacteria is to alter their surface to reduce this electrostatic attraction. mdpi.com Bacteria can modify the net charge and permeability of their cell surface to resist AMPs. mdpi.com

In Gram-negative bacteria, this is often achieved by modifying the Lipopolysaccharide (LPS) layer. The lipid A component of LPS can be altered by adding positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine. This modification increases the positive charge of the bacterial outer membrane, leading to electrostatic repulsion of cationic AMPs and thus reduced binding and activity. frontiersin.org

Gram-positive bacteria employ a similar strategy by modifying their teichoic acids. These polymers, which are major components of the Gram-positive cell wall, are inherently anionic. mdpi.com Bacteria can incorporate D-alanine residues into their teichoic acid chains, a process known as D-alanylation. This introduces positive charges, which neutralize the negative charge of the cell wall and repel incoming cationic AMPs. mdpi.com

Another effective resistance mechanism is the destruction or sequestration of AMPs before they can reach their target. frontiersin.org Many pathogenic bacteria secrete proteases, which are enzymes that can cleave and inactivate peptides. uky.edunih.gov The susceptibility of an AMP to these proteases can limit its effectiveness. For instance, the human cathelicidin (B612621) AMP, LL-37, is known to be vulnerable to degradation by proteases secreted by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The "Rana box" structure, a disulfide-bridged loop found in many Brevinin peptides, is thought to provide a degree of stability against some proteases, such as carboxypeptidases. ulster.ac.uk However, bacterial proteases remain a significant challenge. nih.gov

Beyond direct degradation, bacteria can also produce extracellular molecules that trap or sequester AMPs. These molecules can bind to the peptides, preventing them from reaching the bacterial membrane. mdpi.com

Bacteria possess various membrane-bound transporter proteins known as efflux pumps, which act as cellular housekeepers, expelling toxic substances from the cytoplasm or periplasm. Overexpression of these pumps is a well-known mechanism of resistance to conventional antibiotics and also plays a role in resistance to AMPs. These pumps can recognize and actively transport AMPs out of the bacterial cell, preventing them from reaching the lethal concentrations required to disrupt the membrane or internal targets.

Several families of efflux pumps are involved in this process, including the Resistance-Nodulation-Division (RND) family, which is particularly prominent in Gram-negative bacteria. By actively reducing the intracellular or membrane-associated concentration of the AMP, efflux pumps allow the bacterium to survive in the presence of the peptide.

Many bacterial infections involve biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, limiting the penetration of antimicrobial agents, including AMPs. Bacteria within a biofilm are often in a slow-growing or dormant state, which makes them less susceptible to antimicrobials that target active cellular processes. Biofilm-associated bacteria can be up to 1000 times more resistant to antibiotics than their free-floating (planktonic) counterparts. Some Brevinin peptides, like Brevinin-2GUb, have shown an ability to inhibit biofilm formation at high concentrations, but this remains a significant bacterial defense. uwm.edu.pl

The formation and regulation of biofilms are often controlled by a cell-to-cell communication system called quorum sensing (QS). QS allows bacteria to coordinate gene expression in response to population density, including the expression of virulence factors and resistance mechanisms like efflux pumps and biofilm components. By coordinating their defenses, bacteria can mount a more robust resistance to AMPs.

Strategies to Overcome Resistance

The challenge of bacterial resistance necessitates innovative therapeutic strategies. One of the most promising approaches for AMPs is to use them in combination with other antimicrobial agents to create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. uky.edu

Combining AMPs with conventional antibiotics has gained significant attention as a strategy to combat multidrug-resistant bacteria. This approach leverages the different mechanisms of action of the two drug classes. frontiersin.org AMPs, by disrupting the bacterial membrane, can increase its permeability. uwm.edu.plfrontiersin.org This action can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently and at lower concentrations. frontiersin.orguky.edu This can re-sensitize resistant bacteria to antibiotics they could previously withstand.

A study on the related peptide Brevinin-2CE demonstrated this synergistic effect against multidrug-resistant clinical isolates. frontiersin.org The research showed that Brevinin-2CE, when combined with various conventional antibiotics, resulted in significantly enhanced antimicrobial activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The presumed mechanism is that the membrane-permeabilizing action of Brevinin-2CE allows the partner antibiotic to enter the cell more effectively. frontiersin.org

This synergistic approach offers several advantages: it can enhance the efficacy of existing antibiotics, reduce the required doses of both the AMP and the antibiotic (potentially minimizing toxicity), and slow the development of new resistance. nih.gov

Interactive Data Table: Synergistic Effects of Brevinin-2CE with Conventional Antibiotics

The following table summarizes the findings of a study on the combination of Brevinin-2CE with five different antibiotics against multidrug-resistant bacteria. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction, where ≤ 0.5 indicates synergy.

Target BacteriumAntibioticFIC IndexInterpretation
ESBL-E. coliCefepime0.28Synergy
ESBL-E. coliMeropenem0.38Synergy
ESBL-E. coliAmikacin0.53Additive
MRSAVancomycin0.38Synergy
MRSARifampicin0.31Synergy
MRSALevofloxacin0.56Additive

Data sourced from a study on Brevinin-2CE, a member of the Brevinin-2 (B1175259) family. frontiersin.org

Peptide-Peptide Synergism

The synergistic capabilities of Brevinin-2E-OG7 also extend to combinations with other antimicrobial peptides (AMPs). nih.gov This strategy, known as peptide-peptide synergism, can result in a more potent and broad-spectrum antimicrobial effect than either peptide could achieve alone. nih.gov Natural defense systems often rely on the synergistic action of multiple AMPs to protect the host against a wide array of pathogens. nih.gov While the precise mechanisms are still being explored, it is thought that combining different AMPs may lead to a more effective disruption of the bacterial membrane or the ability to interfere with multiple cellular processes simultaneously. nih.gov

Advanced Research Methodologies for Brevinin 2e Og7 Studies

Microbial Activity Assays (e.g., Minimal Inhibitory Concentration (MIC) Determination)

A fundamental step in the study of any antimicrobial peptide is to determine its efficacy against a range of pathogenic microorganisms. The Minimal Inhibitory Concentration (MIC) is a key quantitative measure of this activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. mdpi.com

Standardized broth microdilution methods are commonly employed to determine the MIC of peptides like Brevinin-2E-OG7. mdpi.com In this assay, a two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, typically for 18-24 hours, the wells are visually inspected for turbidity, which indicates bacterial growth. The well with the lowest peptide concentration showing no visible growth is recorded as the MIC.

While specific MIC values for Brevinin-2E-OG7 are not extensively documented in publicly available literature, studies on other members of the Brevinin-2 (B1175259) family provide insight into their general antimicrobial spectrum. For instance, Brevinin-2 peptides have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net One study on Brevinin-1BW, for example, reported MICs as low as 3.125 μg/mL against Enterococcus faecalis and 6.25 μg/mL against Staphylococcus aureus. mdpi.com Research on Brevinin-2PRa has shown MIC values between 6 and 12 µM against clinical isolates of Pseudomonas aeruginosa. researchgate.net It is anticipated that Brevinin-2E-OG7 would exhibit a similar broad-spectrum activity, a hypothesis that would be confirmed through such MIC assays.

Table 1: Representative Minimal Inhibitory Concentration (MIC) Data for Brevinin-2 Family Peptides

Peptide Target Organism MIC (µg/mL) Source
Brevinin-1BW Enterococcus faecalis 3.125 mdpi.com
Brevinin-1BW Staphylococcus aureus 6.25 mdpi.com
Brevinin-2R Staphylococcus aureus Not specified nih.gov
Brevinin-2R Escherichia coli Not specified nih.gov

Molecular Biology Techniques

Molecular biology techniques are crucial for producing antimicrobial peptides for research purposes and for studying their gene expression.

Gene Cloning and Expression

To obtain sufficient quantities of Brevinin-2E-OG7 for extensive research, recombinant DNA technology is often employed. This involves cloning the gene encoding the peptide into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli, for large-scale production. nih.gov

The process generally involves the following steps:

Gene Synthesis and Cloning: The nucleotide sequence encoding the Brevinin-2E-OG7 mature peptide is synthesized. To prevent the cytotoxic effects of the peptide on the host cells, it is often expressed as a fusion protein. The gene is cloned into an expression vector, such as pET, which contains a strong promoter (e.g., T7) and a tag for purification (e.g., a polyhistidine-tag). nih.gov

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). Expression of the fusion protein is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov

Purification and Cleavage: The expressed fusion protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Following purification, the fusion tag is cleaved off using a specific protease to release the mature Brevinin-2E-OG7 peptide.

Real-time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful technique used to measure the expression levels of specific genes. nih.govspringernature.com In the context of Brevinin-2E-OG7, RT-PCR can be utilized to understand how the peptide affects the expression of key bacterial genes involved in processes like cell wall synthesis, virulence, or stress response.

The general workflow for an RT-PCR experiment to study the effect of Brevinin-2E-OG7 on bacteria would be:

Treatment and RNA Extraction: Bacterial cultures are treated with a sub-lethal concentration of Brevinin-2E-OG7. RNA is then extracted from both treated and untreated (control) bacterial cells.

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

Quantitative PCR: The cDNA is then used as a template for PCR with primers specific to the bacterial genes of interest. The amplification of the target genes is monitored in real-time using a fluorescent dye.

Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the untreated controls, often after normalization to a stably expressed housekeeping gene.

Studies on other antimicrobial agents have shown that they can significantly alter the gene expression profiles of bacteria. mdpi.com For example, some antimicrobial peptides have been shown to upregulate genes involved in stress responses and downregulate genes related to metabolic processes. mdpi.com While direct RT-PCR studies on Brevinin-2E-OG7's impact on bacterial gene expression are yet to be published, this methodology holds significant potential for unraveling its precise mechanism of action at the molecular level.

Microscopy Techniques (e.g., Transmission Electron Microscopy for Cellular Morphology)

Transmission Electron Microscopy (TEM) is an invaluable tool for visualizing the ultrastructural changes in bacterial cells upon treatment with antimicrobial agents. nih.govnih.govresearchgate.netbiorxiv.org This technique allows researchers to directly observe the physical damage caused by peptides like Brevinin-2E-OG7 to the bacterial cell envelope.

The typical procedure for a TEM study involves:

Sample Preparation: Bacterial cells are treated with the antimicrobial peptide for a specific duration. The cells are then fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their structure.

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol (B145695) washes and then embedded in a resin.

Sectioning and Staining: Ultrathin sections of the embedded bacteria are cut using an ultramicrotome and stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.

Imaging: The stained sections are then observed under a transmission electron microscope.

TEM studies on bacteria treated with other antimicrobial peptides have revealed various morphological changes, including membrane blebbing, pore formation, and leakage of cytoplasmic contents. nih.govnih.gov These observations provide direct evidence for a membrane-disruptive mechanism of action. Although specific TEM images of Brevinin-2E-OG7-treated bacteria are not currently available, it is hypothesized that this peptide would induce similar damage to the bacterial cell membrane, consistent with the known mechanism of many other Brevinin family peptides.

Computational and Bioinformatics Tools

Computational and bioinformatics tools play an increasingly important role in the study of antimicrobial peptides, from predicting their structure to understanding their evolutionary relationships. mdpi.comnih.govnih.gov

For Brevinin-2E-OG7, computational tools can be applied to predict its three-dimensional structure. Servers like I-TASSER and AlphaFoldDB utilize homology modeling and ab initio methods to generate structural models based on the peptide's amino acid sequence. mdpi.comnih.govuniprot.orguniprot.org These predicted structures can provide insights into the peptide's amphipathic nature, which is crucial for its interaction with bacterial membranes. The UniProt database entries for Brevinin-2E-OG1 (Accession: A6MAT0) and Brevinin-2E-OG2 (Accession: A6MAT5) from Odorrana grahami provide links to predicted 3D structures in the AlphaFoldDB, offering a valuable starting point for structural analysis. uniprot.orguniprot.org

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are used to compare the amino acid sequence of Brevinin-2E-OG7 with other known antimicrobial peptides and to infer its evolutionary history. researchgate.netnih.gov

Multiple sequence alignment tools, such as ClustalW, are used to align the sequence of Brevinin-2E-OG7 with other members of the Brevinin-2 family and other related peptides. researchgate.net This alignment can reveal conserved regions and key amino acid residues that may be important for its antimicrobial activity.

Phylogenetic analysis, often performed using software like MEGA, can then be used to construct a phylogenetic tree based on the sequence alignment. This tree illustrates the evolutionary relationships between Brevinin-2E-OG7 and other peptides. Cladistic analysis of Brevinin-2 peptides has been used to support the phylogenetic relationships between different frog species. researchgate.net Such analyses can help to classify Brevinin-2E-OG7 within the broader family of antimicrobial peptides and may provide clues about its functional properties based on its evolutionary proximity to well-characterized peptides. researchgate.netnih.gov

Structure Prediction and Modeling (e.g., HeliQuest, I-TASSER, Colabfold, ESMFold)

The three-dimensional (3D) structure of Brevinin-2E-OG7 is fundamental to its antimicrobial function, dictating how it interacts with and disrupts microbial membranes. Advanced computational tools are employed to predict and model this structure, offering insights faster and more economically than experimental methods alone. These predictions are crucial for understanding the peptide's mechanism and for guiding the rational design of more potent analogues.

Key platforms for predicting the structure of peptides like Brevinin-2E-OG7 include web servers and standalone programs that leverage different algorithms.

HeliQuest: This tool is primarily used to analyze the helical properties of a peptide. researchgate.net For an amphipathic peptide like a Brevinin, HeliQuest can generate a helical wheel projection, which visually separates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. researchgate.net This visualization is critical for confirming the amphipathic nature that allows the peptide to insert into lipid membranes.

I-TASSER (Iterative Threading ASSEmbly Refinement): I-TASSER is a hierarchical protein structure modeling approach. It first identifies structural templates from the Protein Data Bank (PDB) using threading techniques and then constructs full-atomic models through iterative assembly simulations. This method is effective for peptides that may have structural homologs.

ColabFold: Leveraging the power of AlphaFold2, ColabFold provides an accessible platform for rapid and highly accurate protein structure prediction. nih.govresearchgate.net It uses a multiple sequence alignment (MSA) to predict the structure of a single peptide (monomer) or its interaction with other proteins (complexes). nih.govresearchgate.netelsevierpure.com Its ease of use via Google Colaboratory makes it a popular choice for obtaining high-quality structural models. nih.govresearchgate.net

ESMFold: This tool represents a newer approach using protein language models. nih.gov Unlike methods that rely heavily on MSAs, ESMFold can generate a structure from a single amino acid sequence. nih.gov This is particularly advantageous for novel peptides like Brevinin-2E-OG7, which may have few known homologous sequences, a situation where traditional MSA-based methods might underperform. nih.gov

The selection of a modeling tool often depends on the specific research question and the available sequence information. The predictions from these tools provide the foundational 3D coordinates for more dynamic analyses.

Table 1: Comparison of Structure Prediction and Modeling Tools

ToolPrimary MethodologyKey Application for Brevinin-2E-OG7Reference
HeliQuestHelical projection and calculation of physicochemical properties.Visualizing the amphipathic nature by generating a helical wheel diagram, highlighting the distinct hydrophobic and hydrophilic faces. researchgate.net
I-TASSERTemplate-based modeling (threading) and iterative fragment assembly.Predicting the full 3D atomic structure by using known protein structures as templates.
ColabFold (AlphaFold2)Deep learning based on multiple sequence alignments (MSAs).Generating highly accurate ab initio 3D models of the peptide monomer. Can be used for predicting interactions with target proteins. nih.govresearchgate.netelsevierpure.comnih.gov
ESMFoldProtein language model (LMs) using single sequence input.Predicting the 3D structure without the need for a deep MSA, useful for peptides with few known homologs. nih.gov

Molecular Dynamics Simulations and Molecular Docking

Once a static 3D model of Brevinin-2E-OG7 is predicted, molecular dynamics (MD) simulations and molecular docking are used to study its behavior and interactions in a dynamic, biologically relevant environment. nih.govnih.gov These computational techniques provide a window into the molecular-level events that govern the peptide's antimicrobial activity.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., Brevinin-2E-OG7) when bound to a second (the receptor, e.g., a bacterial cell membrane). nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the peptide relative to the membrane surface. A scoring function then estimates the binding affinity for each pose, identifying the most stable and likely binding mode. For Brevinin-2E-OG7, docking studies can reveal how the peptide initially associates with the phospholipid headgroups of a target bacterial membrane.

Molecular Dynamics (MD) Simulations take the analysis a step further by simulating the movement of every atom in the system over time. nih.gov After docking Brevinin-2E-OG7 to a model bacterial membrane, an MD simulation can track its behavior from nanoseconds to microseconds. This allows researchers to observe critical processes such as:

The stability of the peptide-membrane complex. nih.gov

Conformational changes in the peptide upon membrane binding (e.g., folding into a stable α-helix).

The insertion of the peptide's hydrophobic face into the lipid core of the membrane.

The potential aggregation of multiple peptide molecules to form pores or channels.

Together, these methods provide a detailed, dynamic picture of the peptide's mechanism of action, which is essential for understanding its function and for designing improved versions. nih.gov

Table 2: Workflow for Docking and MD Simulation of Brevinin-2E-OG7

StepTechniqueObjectiveReference
1. System Preparation-Build a 3D model of Brevinin-2E-OG7 (from 8.4.2) and a model bacterial lipid bilayer.
2. Initial Binding PoseMolecular DockingPredict the most energetically favorable initial orientation of the peptide on the membrane surface. nih.govnih.gov
3. Dynamic SimulationMolecular Dynamics (MD)Simulate the atomic movements of the peptide-membrane system over time to observe interaction dynamics. nih.govnih.gov
4. Trajectory Analysis-Analyze the simulation to measure structural stability, conformational changes, depth of insertion, and interactions with specific lipid types. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of peptide drug development that systematically investigates how changes in a peptide's chemical structure affect its biological activity. researchgate.netnih.gov For Brevinin-2E-OG7, the goal of SAR studies is to identify the key structural motifs and physicochemical properties responsible for its antimicrobial potency while minimizing undesirable effects like toxicity to host cells (hemolytic activity). researchgate.netju.edu.jo This is achieved by designing and synthesizing a series of analogues where specific amino acids are substituted, added, or deleted, and then evaluating their performance in bioassays.

Several key structural parameters are consistently manipulated in the SAR studies of Brevinin-family peptides:

Net Charge: As cationic peptides, brevinins' initial interaction with negatively charged bacterial membranes is electrostatic. Increasing the net positive charge, typically by substituting neutral amino acids with basic residues like Lysine (B10760008) (K), often enhances antimicrobial activity. nih.govju.edu.jo However, an excessively high charge can also increase hemolytic activity. ju.edu.jo

Amphiphilicity: This property refers to the spatial separation of hydrophobic and hydrophilic residues. ju.edu.jo A high degree of amphipathicity in a helical conformation is essential for membrane interaction.

Helicity: The tendency of the peptide to form a stable α-helical structure in a membrane-mimicking environment is strongly correlated with its activity. researchgate.netju.edu.jo

Peptide Length: Shortening a peptide while retaining its core active region is a common strategy to reduce synthesis costs and potentially improve its therapeutic profile. nih.gov Studies on related brevinins have shown that truncated analogues can retain significant bioactivity. nih.gov

By methodically altering these parameters, researchers can map the structural requirements for an ideal Brevinin-2E-OG7 analogue with maximal antimicrobial efficacy and minimal toxicity. researchgate.net

Table 3: Key Parameters in SAR Analysis of Brevinin-Family Peptides

Structural ParameterModification StrategyGeneral Impact on ActivityReference
Net ChargeSubstitute neutral/acidic residues with basic residues (e.g., Lysine, Arginine).Increased charge generally enhances antimicrobial activity but may also increase hemolysis. nih.govju.edu.jo
HydrophobicitySubstitute residues to alter the hydrophobic moment or introduce nonpolar amino acids.Optimal hydrophobicity is required for membrane insertion; too high or too low can reduce activity. researchgate.netju.edu.jo
Amphipathicity / HelicityStrategic substitutions to enhance the separation of polar/nonpolar faces in a helical projection.A well-defined amphipathic helix is critical for membrane disruption and overall potency. researchgate.netju.edu.jo
Peptide LengthSynthesize N- or C-terminal truncated fragments.Can identify the minimal active core sequence, potentially reducing cost and improving specificity. nih.gov

In Vivo Model Systems (e.g., Caenorhabditis elegans)

While in vitro assays are essential, evaluating the efficacy and potential toxicity of Brevinin-2E-OG7 in a living organism is a critical step. The nematode Caenorhabditis elegans has emerged as a powerful and efficient in vivo model for the high-throughput screening of antimicrobial agents. nih.govnih.gov Its advantages include a short life cycle, a fully sequenced genome, genetic tractability, and innate immune pathways that are functionally conserved with those in humans. nih.govresearchgate.net

In the context of studying Brevinin-2E-OG7, the C. elegans infection model is particularly valuable. A typical experimental setup involves infecting the nematodes with a pathogenic bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA), and then administering the peptide as a therapeutic agent. researchgate.net Researchers can then measure several outcomes:

Survival Assays: The lifespan of infected worms treated with the peptide is compared to that of untreated worms, providing a direct measure of the peptide's ability to clear the infection and improve host survival.

Bacterial Load: The number of viable bacteria within the nematode gut can be quantified to assess how effectively the peptide kills the pathogen in vivo.

Host Immune Response: The expression of key immune-related genes in C. elegans can be measured using techniques like real-time PCR.

Studies on the closely related peptide Brevinin-2ISb have demonstrated the power of this model. researchgate.net Research showed that Brevinin-2ISb not only killed MRSA directly but also enhanced the worm's innate immune response by upregulating antimicrobial genes downstream of the DAF-2/DAF-16 signaling pathway, a key regulator of immunity and longevity. researchgate.net This suggests that brevinins may have a dual mechanism of action: direct pathogen killing and immunomodulation. The C. elegans model is therefore an indispensable tool for uncovering these complex interactions and validating the therapeutic potential of Brevinin-2E-OG7 before advancing to more complex animal models. nih.govresearchgate.net

Table 4: Application of the C. elegans Model for Brevinin-2E-OG7 Research

Advantage of ModelSpecific ApplicationMeasured OutcomeReference
Short Lifespan & High ThroughputScreening peptide analogues for efficacy.Worm survival rate over several days. nih.govresearchgate.net
Transparent BodyVisualizing bacterial colonization in the gut.Quantification of bacterial load (e.g., using fluorescent bacteria). researchgate.net
Conserved Immune PathwaysInvestigating immunomodulatory effects.Expression levels of immune genes (e.g., lys-7) in the DAF-2/DAF-16 pathway. researchgate.net
Whole-Organism ContextAssessing preliminary toxicity and bioavailability.Worm health, development, and behavior post-treatment. nih.govnih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Mechanisms of Action

The primary mechanism of action for many antimicrobial peptides (AMPs), including those in the brevinin family, is the disruption of microbial cell membranes. nih.govacs.org Brevinin-2 (B1175259) family peptides are known to form α-helical structures that interact with and permeate the negatively charged membranes of bacteria, leading to cell lysis. nih.govqub.ac.uk However, the complete picture of how Brevinin-2E-OG7 and its relatives exert their antimicrobial effects is likely more complex.

Future research will need to move beyond simple membrane permeabilization to investigate other potential mechanisms. These could include the inhibition of intracellular processes such as protein and nucleic acid synthesis, or the degradation of essential replication proteins. google.com Understanding these alternative or secondary mechanisms is crucial, as it could reveal new targets for antimicrobial therapy and strategies to overcome microbial resistance. Computational approaches, such as homology modeling with known AMP structures, can offer initial insights into potential modes of action and guide experimental validation. acs.org

Development of Highly Selective and Potent Analogs

A significant avenue for future research lies in the rational design and synthesis of Brevinin-2E-OG7 analogs. While naturally occurring peptides provide an excellent starting point, they often possess limitations such as hemolytic activity or suboptimal potency. For instance, some members of the brevinin family have shown strong hemolytic activity, which could limit their therapeutic application. nih.gov

The development of analogs through techniques like site-directed mutagenesis can enhance the therapeutic index of Brevinin-2E-OG7. By strategically substituting amino acids, it may be possible to increase its antimicrobial potency while reducing its toxicity to mammalian cells. A key structural feature of the brevinin-2 family is the C-terminal "Rana-box," a disulfide-bonded motif that plays a role in its activity. researchgate.net Modifying this region or the N-terminal α-helical domain could lead to the creation of highly selective and powerful analogs. The goal is to develop peptides with an improved ability to differentiate between microbial and host cell membranes, thereby maximizing their therapeutic efficacy and safety.

Addressing Challenges in Production and Stability

For any peptide to become a viable therapeutic, challenges related to its large-scale production and stability must be overcome. The chemical synthesis of peptides can be expensive and labor-intensive, particularly for longer sequences. google.com Recombinant production in microbial or other host systems offers a more cost-effective alternative. However, the expression of AMPs can sometimes be toxic to the host organism, necessitating specialized expression systems and purification strategies.

A promising approach to circumvent these issues is the use of modified mRNA technology. google.com This method involves delivering mRNA encoding the peptide into host cells, which then produce the peptide in situ. This technology could streamline the production process and potentially be adapted for direct therapeutic delivery. google.com

Furthermore, the inherent instability of peptides and their susceptibility to degradation by proteases are significant hurdles. googleapis.com Research into formulation strategies, such as pegylation, can improve the in vivo stability and half-life of Brevinin-2E-OG7 and its analogs, although this must be balanced against potential impacts on activity. google.comgoogleapis.com

Integration with Advanced Therapeutic Modalities

The future of Brevinin-2E-OG7 as a therapeutic agent may lie in its integration with other treatment modalities. Combination therapy, where an AMP is used alongside conventional antibiotics, has shown synergistic effects. googleapis.com This approach can enhance the efficacy of existing antibiotics, potentially resensitizing resistant strains and reducing the required therapeutic dose of both agents.

Advanced drug delivery systems also hold immense promise. The encapsulation of Brevinin-2E-OG7 in nanosystems, such as liposomes or polymeric nanoparticles, can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery to the site of infection. core.ac.uk This not only enhances the peptide's therapeutic effect but also minimizes potential systemic toxicity.

Exploration of Broader Biological Roles and Interactions within Host Systems

Beyond their direct antimicrobial actions, many frog-derived peptides exhibit immunomodulatory properties. researchgate.net Members of the brevinin family have been shown to influence the host immune response, which can be a critical component of clearing infections. researchgate.net Future investigations should focus on the specific immunomodulatory effects of Brevinin-2E-OG7. This includes its ability to modulate the production of cytokines and chemokines, and its potential to recruit and activate immune cells.

Q & A

Q. What structural motifs in Brevinin-2E-OG7 are critical for its antimicrobial activity?

Brevinin-2E-OG7, like other antimicrobial peptides (AMPs), likely adopts an amphipathic α-helical or β-sheet structure, which facilitates membrane interaction. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can elucidate secondary structures in membrane-mimetic environments . For example, studies on Brevinin-1BYa analogs revealed that cationic residues and hydrophobic domains are essential for disrupting microbial membranes .

Q. How does Brevinin-2E-OG7 interact with microbial membranes?

Brevinin-2E-OG7 likely employs a "carpet model" or pore-forming mechanism. Fluorescence anisotropy and liposome leakage assays are used to quantify membrane perturbation. Studies on similar brevinin peptides show that membrane fluidity and lipid composition (e.g., phosphatidylglycerol content) influence activity . Calcein-release assays and electron microscopy can visualize pore formation .

Q. What in vitro models are standard for evaluating Brevinin-2E-OG7's efficacy?

Minimum inhibitory concentration (MIC) assays in broth microdilution formats are standard. However, incorporating host-mimicking conditions (e.g., serum or salt concentrations) improves translational relevance. Checkerboard assays assess synergy with conventional antibiotics . For biofilm disruption, crystal violet staining or confocal microscopy with live/dead bacterial staining is recommended .

Advanced Research Questions

Q. How can Brevinin-2E-OG7 be optimized for activity against multidrug-resistant pathogens?

Structure-activity relationship (SAR) studies using alanine scanning or D-amino acid substitutions can identify critical residues. Deep learning frameworks (e.g., AMPredictor) enable in silico screening of peptide libraries for enhanced stability or reduced toxicity . Hybrid peptide design, such as fusing Brevinin-2E-OG7 with cell-penetrating motifs, may improve intracellular targeting .

Q. How can contradictory efficacy data across studies be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., pH, cation concentration). Meta-analyses using standardized protocols (CLSI guidelines) and machine learning-based normalization of datasets can reconcile results . Reporting detailed physicochemical parameters (e.g., peptide aggregation state) is critical for reproducibility .

Q. What are the challenges in designing in vivo studies for Brevinin-2E-OG7?

Key challenges include peptide stability (proteolytic degradation), toxicity to host cells, and pharmacokinetics. Strategies include PEGylation, cyclization, or encapsulation in lipid nanoparticles. Murine infection models should include both immunocompetent and immunocompromised cohorts to assess host-dependent effects .

Q. How do computational models aid in modifying Brevinin-2E-OG7's structure?

Molecular dynamics (MD) simulations predict peptide-membrane interactions, while machine learning models (e.g., AMPed database tools) identify sequence patterns linked to broad-spectrum activity . For example, MD studies on Brevinin-1BYa analogs revealed that acyclic bridges enhance membrane penetration .

Q. What methods assess Brevinin-2E-OG7's potential to induce microbial resistance?

Serial passage assays under sub-MIC conditions can track resistance evolution. Genomic sequencing of resistant strains identifies mutations in membrane biosynthesis pathways (e.g., mprF or dltABCD operons). Comparative transcriptomics (RNA-seq) highlights stress-response pathways .

Q. How can Brevinin-2E-OG7 be integrated into biomaterials without losing activity?

Surface immobilization via covalent bonding (e.g., thiol-maleimide chemistry) or modular peptide design (e.g., solid-binding domains) preserves activity. Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) verify peptide orientation and density on biomaterials .

Q. What are best practices for synthesizing Brevinin-2E-OG7 with high purity?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. Reverse-phase HPLC and mass spectrometry (MS) ensure >95% purity. For disulfide bond formation, oxidative folding under controlled redox conditions (e.g., glutathione buffer) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.